molecular formula C9H8N8 B11485356 5-methyl-1-[3-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole

5-methyl-1-[3-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole

Cat. No.: B11485356
M. Wt: 228.21 g/mol
InChI Key: UNHGGYXMRJNYPU-UHFFFAOYSA-N
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Description

5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound containing two tetrazole rings Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE typically involves the cycloaddition reaction of azides with nitriles. One common method includes the reaction of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL nitrile with methyl azide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, where functional groups on the phenyl ring or tetrazole rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole rings can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . Additionally, the phenyl ring can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE is unique due to the presence of two tetrazole rings and a phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8N8

Molecular Weight

228.21 g/mol

IUPAC Name

5-methyl-1-[3-(tetrazol-1-yl)phenyl]tetrazole

InChI

InChI=1S/C9H8N8/c1-7-11-13-15-17(7)9-4-2-3-8(5-9)16-6-10-12-14-16/h2-6H,1H3

InChI Key

UNHGGYXMRJNYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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